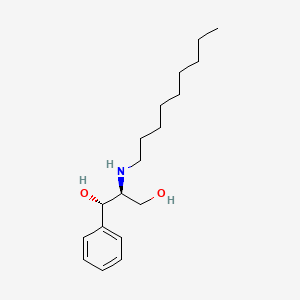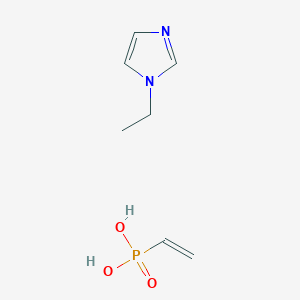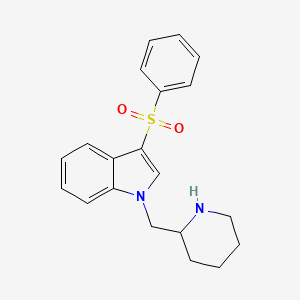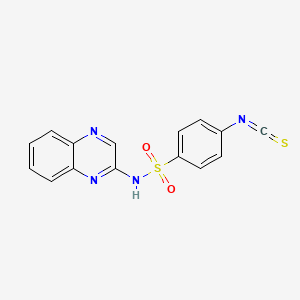![molecular formula C21H20N2O8 B12539304 2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid CAS No. 800390-19-6](/img/structure/B12539304.png)
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid is a synthetic organic compound known for its herbicidal properties. It is commonly used in agriculture to control a wide range of weeds, particularly in paddy rice fields. The compound is characterized by its selective, systemic action, which allows it to be absorbed by the foliage and roots of plants, inhibiting their growth by interfering with amino acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid typically involves the reaction of 2,6-dihydroxybenzoic acid with 4,6-dimethoxypyridin-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicidal activity and structure-activity relationships.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. By blocking this enzyme, the compound disrupts the production of essential amino acids, leading to the inhibition of plant growth and ultimately causing plant death .
Comparison with Similar Compounds
Similar Compounds
Bispyribac-sodium: A sodium salt derivative with similar herbicidal properties.
Pyribenzoxim: An oxime derivative with herbicidal activity.
Pyriflubenzoxim: Another oxime derivative used as a herbicide.
Uniqueness
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid is unique due to its specific structure, which allows it to effectively inhibit AHAS. Its selective action and systemic absorption make it particularly effective in controlling a wide range of weeds in agricultural settings .
Properties
CAS No. |
800390-19-6 |
|---|---|
Molecular Formula |
C21H20N2O8 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2,6-bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C21H20N2O8/c1-26-12-8-16(28-3)22-18(10-12)30-14-6-5-7-15(20(14)21(24)25)31-19-11-13(27-2)9-17(23-19)29-4/h5-11H,1-4H3,(H,24,25) |
InChI Key |
LMZRLOSWUFIVQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC2=C(C(=CC=C2)OC3=CC(=CC(=N3)OC)OC)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)](/img/structure/B12539230.png)
![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)


![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)

![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)



